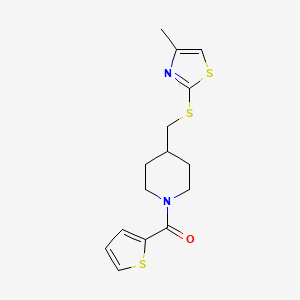

![molecular formula C20H20N6O3 B2718680 3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034254-63-0](/img/structure/B2718680.png)

3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

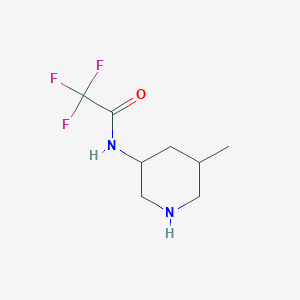

The compound "3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one" is a multifaceted organic molecule. It possesses a quinazolinone core, which is fused with a pyrrolopyrimidine ring and linked to a morpholine moiety. This intricate structure endows the compound with unique chemical properties, making it a subject of extensive study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: The synthesis begins with the construction of the quinazolinone scaffold. This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization. The pyrrolopyrimidine ring is introduced via a multi-step process involving halogenation, nucleophilic substitution, and subsequent cyclization with appropriate amine precursors.

Reaction Conditions: The synthesis typically requires controlled temperatures (ranging from -78°C to 150°C), inert atmosphere (such as nitrogen or argon), and the use of specific solvents like dimethylformamide, tetrahydrofuran, or acetonitrile.

Industrial Production Methods

While industrial-scale production may utilize similar synthetic routes, optimizations are often made for efficiency. This includes the use of continuous flow reactors for better control over reaction parameters and yield. Catalysis and microwave-assisted reactions might also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrrolo and quinazolinone rings, potentially leading to partially saturated derivatives.

Substitution: The presence of multiple heteroatoms facilitates various nucleophilic substitution reactions, particularly at electrophilic centers like the carbonyl carbon or activated halides.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride or potassium carbonate).

Major Products Formed

Oxidative and reductive modifications yield derivatives with varied biological activities, while substitution reactions can introduce functional groups that further modulate the compound's properties.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound serves as a precursor for creating novel heterocyclic systems. Its rich functional groups allow for versatile modifications, paving the way for new synthetic methodologies.

Biology

The compound exhibits significant biological activity, making it a candidate for drug development. Its interaction with specific enzymes and receptors is a focal point for research, particularly in oncology and infectious disease treatment.

Medicine

Medicinal chemistry research explores its potential as an antitumor agent, owing to its ability to inhibit certain kinase enzymes crucial for cancer cell proliferation.

Industry

In the pharmaceutical industry, the compound is studied for its potential use in formulations, either as an active pharmaceutical ingredient (API) or as a scaffold for further drug development.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: It targets kinase enzymes, inhibiting their activity and thus impeding cell signaling pathways crucial for cell growth and division.

Pathways Involved: Its inhibition of the PI3K/Akt/mTOR pathway is particularly notable in cancer research, as this pathway plays a significant role in cell survival and metabolism.

Comparison with Similar Compounds

Similar Compounds

Erlotinib: Shares a quinazolinone core but differs in substituent groups, altering its biological activity.

Gefitinib: Another quinazolinone derivative, used as an EGFR inhibitor in cancer therapy.

Lapatinib: Combines a quinazolinone core with a different set of functional groups, targeting both EGFR and HER2 receptors.

Uniqueness

The unique combination of a quinazolinone core, pyrrolopyrimidine ring, and morpholine group makes "3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one" particularly versatile in its chemical behavior and biological activity. Its ability to participate in a wide range of chemical reactions and target various biological pathways distinguishes it from its peers.

Properties

IUPAC Name |

3-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c27-18(12-26-13-22-16-4-2-1-3-15(16)19(26)28)25-10-14-9-21-20(23-17(14)11-25)24-5-7-29-8-6-24/h1-4,9,13H,5-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPUYFNBHIMRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

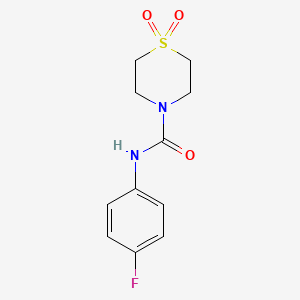

![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2718603.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)

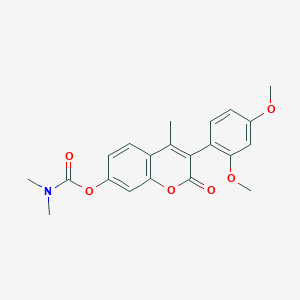

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)

![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)

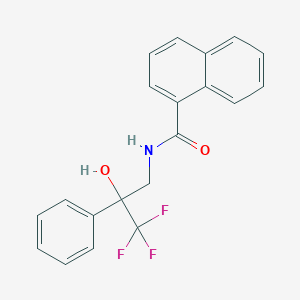

![(2E)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2718616.png)

![4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2718617.png)

![6-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)